molecular formula C7H3Br2FO B6150715 3,5-dibromo-4-fluorobenzaldehyde CAS No. 477535-39-0

3,5-dibromo-4-fluorobenzaldehyde

Cat. No.: B6150715
CAS No.: 477535-39-0
M. Wt: 281.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-fluorobenzaldehyde: is an aromatic aldehyde compound characterized by the presence of bromine and fluorine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-4-fluorobenzaldehyde typically involves the bromination of 4-fluorobenzaldehyde. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at a controlled temperature to ensure selective bromination at the 3 and 5 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dibromo-4-fluorobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 3,5-Dibromo-4-fluorobenzoic acid.

    Reduction: 3,5-Dibromo-4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-Dibromo-4-fluorobenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-fluorobenzaldehyde and its derivatives involves interactions with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

    3,5-Difluorobenzaldehyde: Lacks bromine atoms, resulting in different reactivity and applications.

    3,5-Dibromobenzaldehyde:

    4-Fluorobenzaldehyde: Lacks bromine substituents, leading to different reactivity patterns.

Uniqueness: 3,5-Dibromo-4-fluorobenzaldehyde is unique due to the combined presence of both bromine and fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules. The dual halogenation also enhances its utility in various synthetic and research applications.

Properties

CAS No.

477535-39-0

Molecular Formula

C7H3Br2FO

Molecular Weight

281.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.